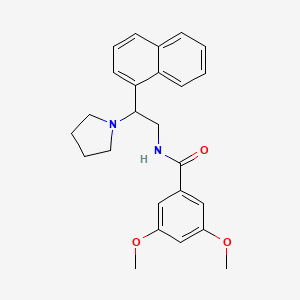

3,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-29-20-14-19(15-21(16-20)30-2)25(28)26-17-24(27-12-5-6-13-27)23-11-7-9-18-8-3-4-10-22(18)23/h3-4,7-11,14-16,24H,5-6,12-13,17H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYMJTNUQPYGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, with the CAS number 920165-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. The structure consists of a benzamide core substituted with methoxy groups and a naphthyl-pyrrolidine side chain, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O3 |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 920165-44-2 |

Research indicates that compounds similar to this compound may interact with various biological targets. One study highlighted that benzamide derivatives can inhibit specific enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cellular energy metabolism . This inhibition can lead to reduced cellular levels of NADP and NADPH, destabilizing other enzymes like dihydrofolate reductase (DHFR), thereby impacting cell proliferation.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell growth in various cancer cell lines. The mechanism could involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological activity. Compounds with similar naphthyl and pyrrolidine structures have been shown to affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A recent study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that certain substitutions on the benzamide core enhance cytotoxicity against human cancer cells. Specifically, compounds with naphthalene substitutions demonstrated increased potency compared to unsubstituted analogs.

Case Study 2: Neuropharmacology

In another investigation, the effects of similar pyrrolidine-containing compounds were assessed in models of anxiety and depression. These studies revealed that such compounds could modulate GABAergic activity, suggesting potential for developing anxiolytic or antidepressant therapies .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Differentiators

Naphthalene vs. Benzothiazole/Pyrrole Systems

Pyrrolidine vs. Piperidine/Pyrrole Substituents

- The pyrrolidin-1-yl ethyl chain in the target compound introduces a secondary amine with sp³ hybridization, enabling flexible spatial arrangements and hydrogen bonding. This contrasts with piperidine derivatives (e.g., ), which have six-membered rings with slower conformational changes .

- Pyrrole-containing analogs () lack the saturated amine’s basicity, limiting protonation-dependent interactions .

Methoxy Substitution Patterns

- The 3,5-dimethoxy groups on the benzamide core enhance lipophilicity compared to 3,5-dihydroxy analogs (), which prioritize hydrogen bonding over membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.